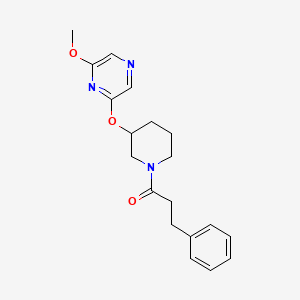

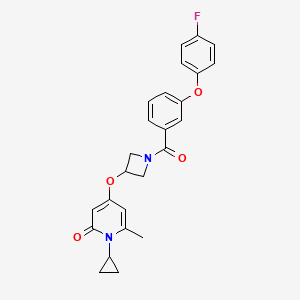

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator

The paper titled "Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator, N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide" discusses a more efficient method for synthesizing a compound that acts as an upregulator of the LDL receptor. The synthesis begins with the alkylation of 4-aminopyridine with 3-phenylpropylbromide, followed by a reduction process that yields 1-(3-Phenylpropyl)piperidin-4-amine with a 71% yield. The use of bases such as KOH and NaOMe in the reduction step is noted to increase the yield of the desired product. The final step involves the amidation of 5-thia-1,8b-diazaacenaphthylene-4-carboxylic acid with the primary amine to produce the target compound with a high yield of 94% .

Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives

The second paper, "Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity," presents a series of novel arylpiperazines. These compounds were synthesized and evaluated for their affinity for alpha(1)- and alpha(2)-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities. The study found that specific substitutions on the phenyl piperazinyl fragment were crucial for activity. One compound, in particular, showed high affinity for alpha(1)-AR and demonstrated significant antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats. The compounds also showed the ability to decrease systolic and diastolic pressure in normotensive anaesthetized rats, with effects lasting over an hour. Preliminary molecular modeling was used to explore the structure-activity relationship of these compounds .

Analysis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

While the provided papers do not directly discuss the compound "1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one," they do provide insights into the synthesis and pharmacological evaluation of related compounds. The synthesis methods described in the first paper could potentially be adapted for the synthesis of the compound , considering the structural similarities in the piperidine-based framework . The pharmacological evaluations in the second paper suggest that modifications to the piperazine moiety can significantly impact the binding affinity to adrenoceptors and the resulting biological activities, which could be relevant for the analysis of the target compound's potential pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Mandala et al. (2013) focused on the synthesis of novel compounds closely related to the chemical structure , exhibiting significant antibacterial and antifungal activity. These compounds were tested against various pathogens, indicating the potential use of such chemicals in developing new antimicrobial agents. The study also involved molecular docking to understand the interaction with target proteins, suggesting the broader applicability of these compounds in medical chemistry and drug development (Mandala et al., 2013).

Phenylpropanoid Synthesis

Research by Wang et al. (2011) developed a one-pot process for preparing phenylpropanoid esters, which are crucial in medicinal chemistry. This research highlighted a new method that avoids environmental hazards associated with traditional esterification, presenting a cleaner and more efficient approach to synthesizing important chemical intermediates that could include structures similar to 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one (Wang et al., 2011).

Electrooxidative Cyclization

The work of Okimoto et al. (2012) on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group could be related to the pathways involved in synthesizing compounds with similar backbones to the chemical . This method provides a novel route to synthesize cyclic compounds, which could be critical in the development of new pharmacologically active molecules (Okimoto et al., 2012).

Antimicrobial Phenylpropanoids

A study on Piper sarmentosum by Masuda et al. (1991) isolated new phenylpropanoids with antimicrobial activity. This research could provide a natural product basis for the synthesis and application of compounds similar to 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one in combating microbial infections (Masuda et al., 1991).

Alpha(1)-Adrenoceptor Antagonists

The design and synthesis of compounds targeting alpha(1)-adrenoceptors by Betti et al. (2002) could imply potential applications of similar structures in developing new treatments for conditions mediated by these receptors, such as hypertension or prostatic hypertrophy. This research signifies the importance of structural diversity in medicinal chemistry for targeting specific receptors (Betti et al., 2002).

Eigenschaften

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPBNMESVOQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)